

Comparative Efficacy of YOK-1304 (Aranidipine) in a Spontaneously Hypertensive Rat Model

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **YOK-1304**, also known as Aranidipine (MPC-1304), a third-generation dihydropyridine calcium channel blocker, against other alternatives in a preclinical model of essential hypertension. The spontaneously hypertensive rat (SHR) model is utilized to evaluate the antihypertensive efficacy and hemodynamic effects of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective performance assessment.

Executive Summary

YOK-1304 (Aranidipine) demonstrates potent and long-lasting antihypertensive effects in spontaneously hypertensive rats.[1] Its unique pharmacological profile, which includes both L-type calcium channel antagonism and alpha-2 adrenoceptor blocking activity, distinguishes it from other dihydropyridine derivatives like nifedipine and manidipine.[2][3] Notably, YOK-1304 exhibits a greater potency than nifedipine and a distinct advantage in increasing renal blood flow in hypertensive models, a feature not observed with nifedipine or manidipine.[3] These characteristics suggest its potential as a valuable therapeutic agent for hypertension.

Data Presentation



Table 1: Comparative Antihypertensive Efficacy in

Spontaneously Hypertensive Rats (SHR)

Drug	Dose (p.o.)	Mean Blood Pressure Reduction	Heart Rate Effect	Reference
YOK-1304	1 mg/kg	Significant reduction	Slight increase	[1][3]
Nifedipine	10 mg/kg	Significant reduction	Slight increase	[3]
Manidipine	3 mg/kg	Significant reduction	Not specified	[3]

Table 2: Comparative Effects on Regional Hemodynamics in Spontaneously Hypertensive Rats

(SHR)

Drug	Dose (p.o.)	Renal Blood Flow	Pulmon ary Blood Flow	Gastric Blood Flow	Small Intestin al Blood Flow	Skeletal Muscula r Blood Flow	Referen ce
YOK- 1304	1 mg/kg	Increase d	Increase d	Increase d	Increase d	Increase d	[3]
Nifedipin e	10 mg/kg	No significan t change	Increase d	Increase d	Increase d	Increase d	[3]
Manidipin e	3 mg/kg	No significan t change	No significan t change	No significan t change	Increase d	Increase d	[3]

Experimental Protocols



Antihypertensive and Hemodynamic Evaluation in Conscious Spontaneously Hypertensive Rats

Objective: To assess the effects of **YOK-1304** and comparator compounds on systemic and regional hemodynamics.

Animal Model: Male spontaneously hypertensive rats (SHR).

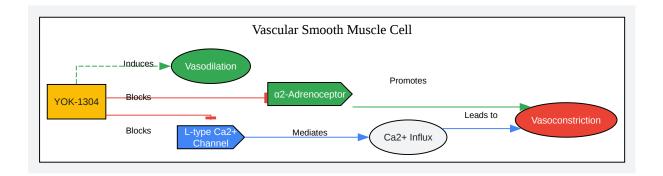
Methodology:

- Animal Preparation: Rats are anesthetized, and catheters are implanted in the left ventricle
 and abdominal aorta for drug administration and blood sampling, respectively. Animals are
 allowed to recover before the experiment.
- Drug Administration: **YOK-1304** (1 mg/kg), nifedipine (10 mg/kg), or manidipine (3 mg/kg) are administered orally (p.o.).
- Hemodynamic Measurements: Systemic and regional hemodynamic parameters are measured before and 1 hour after drug administration using the radioactive microsphere technique.
- Radioactive Microsphere Technique:
 - A suspension of radioactive microspheres (e.g., labeled with 141Ce, 113Sn, 85Sr, or 46Sc) is injected into the left ventricle.
 - The microspheres are distributed and trapped in the microcirculation in proportion to the blood flow to each organ.
 - A reference blood sample is withdrawn from the abdominal aorta at a constant rate during the microsphere injection.
 - After the experiment, the animals are euthanized, and organs of interest are dissected.
 - The radioactivity in the tissue samples and the reference blood sample is counted using a gamma counter.



Regional blood flow is calculated using the formula: Qorgan = (Corgan × Qref) / Cref
where Qorgan is the blood flow to the organ, Corgan is the radioactivity of the organ, Qref
is the withdrawal rate of the reference blood sample, and Cref is the radioactivity of the
reference blood sample.

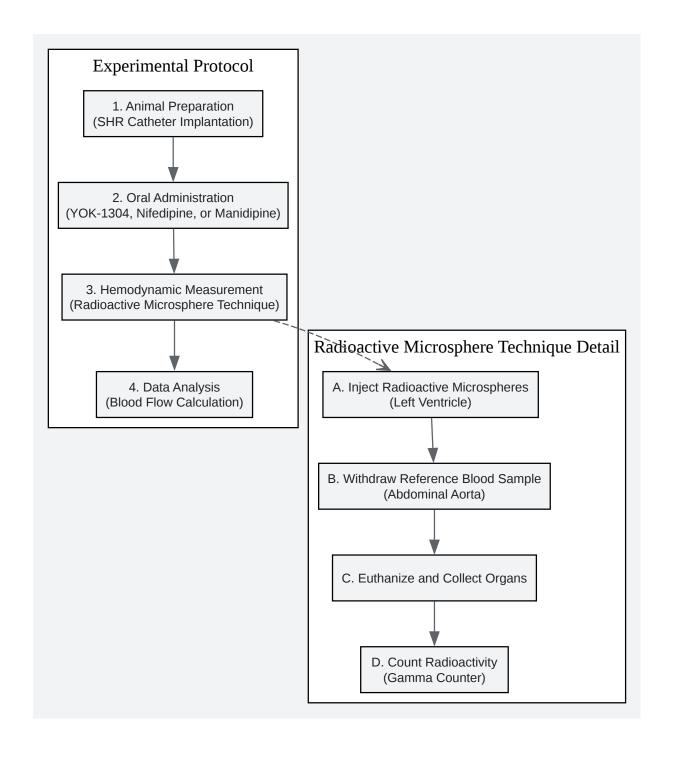
Mandatory Visualization



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Caption: Mechanism of YOK-1304 action in vascular smooth muscle cells.





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Caption: Workflow for hemodynamic studies in spontaneously hypertensive rats.

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